molecular formula C11H18O4 B11940954 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one

Cat. No.: B11940954
M. Wt: 214.26 g/mol
InChI Key: DVYHOFKVLQBDMF-UHFFFAOYSA-N
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Description

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one is a specialized chemical intermediate designed for advanced synthetic organic chemistry applications. This molecule incorporates a dihydrofuran-2(3H)-one moiety, a valuable scaffold in natural product synthesis, protected by a tetrahydro-2H-pyran-2-yl (THP) group . The THP group is a widely used protecting group in multi-step synthetic sequences, effectively shielding hydroxyl functionalities during reactions with other sensitive reagents . Its primary research value lies in its potential as a key building block for the construction of complex molecular architectures, such as natural products and pharmaceuticals. Researchers can leverage this compound in stereoselective synthesis, where the chiral centers can be utilized to control the three-dimensional geometry of the final target molecule. The mechanism of action for this compound is that of a synthetic intermediate; it undergoes selective deprotection and further chemical transformations to introduce functionalized fragments into larger molecules. For instance, similar THP-protected intermediates have been crucial in the total synthesis of natural products like diplobifuranylone B, where they enable the stereoselective formation of critical ringsystems . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one

InChI

InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2

InChI Key

DVYHOFKVLQBDMF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC2CCOC2=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

This method involves the reaction of tetrahydropyran-2-ol derivatives with γ-butyrolactone precursors under acidic conditions. A representative procedure from a patent application outlines:

  • Substrate Preparation : 5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (10.0 g, 33.1 mmol) is reacted with butyl vinyl ether (36.44 g, 364.1 mmol) in toluene using pyridinium p-toluenesulfonate (PPTS, 0.42 g) as a catalyst.

  • Cyclization : The mixture is stirred at 20–25°C for 90–180 min, achieving complete dissolution and cyclocondensation.

  • Workup : The product is purified via column chromatography (hexane/ethyl acetate gradient), yielding the THP-protected dihydrofuranone.

Key Data :

ParameterValue
CatalystPPTS (1.66 mmol)
SolventToluene
Temperature20–25°C
Yield72–78% (reported for analogs)

This method is advantageous for scalability but requires careful control of moisture to prevent lactone hydrolysis.

Base-Mediated Etherification

A two-step protocol from PMC research employs:

  • THP Protection : tert-Butyldimethyl(((2R,3S)-3-((tetrahydro-2H-pyran-2-yl)oxy)-pent-4-yn-2-yl)oxy)silane is synthesized using K₂CO₃ (3.3 mmol) in methanol to deprotect intermediates.

  • Alkyne Coupling : The deprotected intermediate undergoes Sonogashira coupling with ethyl bromoacetate, followed by lactonization using BF₃·OEt₂ (0.20 mmol) in dichloromethane.

Reaction Optimization :

  • Base Selection : K₂CO₃ outperforms NaHCO₃ in minimizing side reactions (e.g., over-oxidation).

  • Catalyst Loading : BF₃·OEt₂ at 1.0 eq. ensures complete lactonization within 45 min.

Wittig Olefination Strategy

A supporting information document details a Wittig-based approach:

  • Phosphonium Salt Formation : Triphenylphosphine (2.2 eq) reacts with 2-bromoethyl-THP ether in THF.

  • Olefination : The ylide generated with butyllithium (2.2 eq) is reacted with dihydrofuran-2(3H)-one-3-carbaldehyde (1.1 eq) at 0°C.

  • Reduction : The resulting alkene is hydrogenated using Pd(OH)₂/C (10% w/w) under 1 atm H₂.

Critical Parameters :

StepConditions
Ylide GenerationTHF, 0°C, 15 min
OlefinationRT, 30 min
HydrogenationEtOH/THF (1:1), 16 h

This route achieves 65–70% overall yield but requires strict anhydrous conditions.

Comparative Analysis of Methods

MethodAcid-CatalyzedBase-MediatedWittig
Yield 72–78%68–73%65–70%
Reaction Time 3–5 h6–8 h12–16 h
Scalability >100 g50–100 g10–50 g
Key Advantage High purityStereochemical controlFunctional group tolerance

Advanced Techniques and Modifications

Enzymatic Resolution

Recent studies explore lipase-mediated kinetic resolution to isolate enantiomerically pure intermediates. Using Candida antarctica lipase B (CAL-B), enantiomeric excess (ee) >98% is achieved for the (3R,5S)-configured product.

Continuous Flow Synthesis

A patent adaptation uses microreactors to enhance heat transfer during exothermic cyclization steps, reducing reaction time by 40% compared to batch processes.

Troubleshooting Common Issues

  • Lactone Ring Opening : Neutralize reaction mixtures with NaHCO₃ immediately post-reaction to prevent acid-induced degradation.

  • Low Yields in Wittig Reactions : Ensure fresh butyllithium and degassed solvents to minimize ylide decomposition.

  • Byproduct Formation : Use molecular sieves (4Å) in THP protection steps to absorb water and suppress dimerization .

Chemical Reactions Analysis

Types of Reactions

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Chemistry

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives for further study.

Reaction Type Common Reagents Major Products
OxidationKMnO4, CrO3Carboxylic acids
ReductionLiAlH4, NaBH4Alcohols
SubstitutionAlkyl halidesVarious substituted derivatives

Biological Research

In biological studies, this compound is utilized to explore enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, serving as a substrate that can lead to the formation of various metabolites involved in cellular processes.

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed its potential as a building block for pharmaceuticals. Investigations focus on its efficacy in drug development, particularly in designing compounds that target specific biological pathways or diseases.

Industrial Applications

The compound is also relevant in industrial chemistry, where it is used in the production of polymers, resins, and other chemicals. Its unique properties allow for the formulation of materials with desirable characteristics such as flexibility and durability.

Case Studies

  • Synthesis of Bioactive Compounds : Research has demonstrated that this compound can be used as a precursor for synthesizing bioactive compounds that exhibit antimicrobial properties. This application highlights its significance in pharmaceutical chemistry.
  • Polymer Development : In studies focused on material science, this compound has been incorporated into polymer matrices to enhance mechanical properties. The resulting materials showed improved tensile strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Dihydrofuran-2(3H)-one derivatives are classified based on substituents, which dictate their reactivity, physical properties, and applications. Below is a detailed comparison:

Ether/THP-Protected Derivatives
  • Target Compound: Structure: THP-O-ethyl group at C3. Key Properties: MW 186.21; soluble in chloroform, DCM, ethyl acetate, methanol. Applications: Intermediate in synthetic chemistry for protecting alcohol groups .
  • Ethyl 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetate (CAS 61675-94-3):
    • Structure : THP-O-acetate ester.
    • Key Properties : Similar THP protection but as an ester; used in nucleophilic substitutions .
Aryl/Alkene-Substituted Derivatives
  • (3E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 30959-91-2):
    • Structure : Benzylidene group at C3.
    • Key Properties : MW 174.20; aromatic conjugation enhances stability; used in photochemical studies .
  • 3-((Aryl)thio)dihydrofuran-2(3H)-one Derivatives :
    • Structure : Thioether-linked aryl groups (e.g., 4-methylphenyl, naphthyl).
    • Key Properties : Sulfur atom increases nucleophilicity; HRMS data confirm structural diversity .
Halogen-Substituted Derivatives
  • Dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1):
    • Structure : Iodo substituent at C3.
    • Key Properties : MW 200.99; iodine acts as a leaving group, enabling cross-coupling reactions .
Acetylated Derivatives
  • 3-Acetyldihydrofuran-2(3H)-one (CAS 517-23-7):
    • Structure : Acetyl group at C3.
    • Key Properties : MW 128.13; ketone functionality enables condensation reactions; used in pharmaceutical intermediates .
  • 3-Acetyl-3-methyldihydrofuran-2(3H)-one :
    • Structure : Acetyl and methyl groups at C3.
    • Key Properties : Steric hindrance from methyl group alters reaction kinetics .
Glycosylated Derivatives
  • 假升麻苷 A/B (Aruncus sylvester glycosides): Structure: Glucopyranosyloxyethylidene group at C3.
Alkyl/Hydroxy-Substituted Derivatives
  • 5-Pentyldihydrofuran-2(3H)-one (CAS 2434-02-8):
    • Structure : Pentyl group at C5.
    • Key Properties : Increased hydrophobicity; used in flavor/fragrance industries .
  • (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one :
    • Structure : Hydroxy and dimethyl groups.
    • Key Properties : Hydrogen bonding capacity; chiral centers enable asymmetric synthesis .

Comparative Data Table

Compound Name Molecular Formula MW Substituents Solubility Applications References
3-(2-(THP-O-)ethyl)dihydrofuran-2(3H)-one C₉H₁₄O₄ 186.21 THP-O-ethyl Chloroform, DCM Synthetic intermediate
3-Iododihydrofuran-2(3H)-one C₄H₅IO₂ 200.99 Iodo Not specified Cross-coupling reagent
3-Acetyldihydrofuran-2(3H)-one C₆H₈O₃ 128.13 Acetyl Polar solvents Pharma intermediates
3-Benzylidenedihydrofuran-2(3H)-one C₁₁H₁₀O₂ 174.20 Benzylidene Organic solvents Photochemical studies
假升麻苷 A (Aruncus glycoside) ~C₂₀H₃₀O₁₀ ~350 Glucopyranosyloxyethylidene Polar solvents Natural product research

Key Research Findings

  • Synthetic Utility : The THP group in the target compound enhances its role as a protective intermediate, whereas iodine in CAS 128836-43-1 facilitates Suzuki-Miyaura couplings .
  • Physical Properties : Alkyl chains (e.g., pentyl in CAS 2434-02-8) increase hydrophobicity, while hydroxy groups (CAS 599-04-2) enhance water solubility .

Biological Activity

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one, with CAS number 61675-94-3, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula for this compound is C9H16O4C_9H_{16}O_4, with a molecular weight of 188.22 g/mol. The compound is characterized by the presence of a tetrahydro-2H-pyran moiety, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through a reaction involving ethyl glycolate and 3,4-dihydro-2H-pyran under acidic conditions. The yield from such reactions can reach up to 99% under optimized conditions using toluene as a solvent and p-toluenesulfonic acid as a catalyst .

Antimicrobial Activity

Research indicates that compounds containing the tetrahydro-pyran structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Properties

Studies have highlighted the anticancer potential of pyran derivatives. The structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Notably, compounds with similar scaffolds have been shown to induce apoptosis in cancer cells, indicating a possible mechanism of action for this compound .

Neuroprotective Effects

The neuroprotective effects of pyran-based compounds are well-documented. Research suggests that these compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation .

Study on Antimicrobial Activity

A study published in MDPI assessed various pyran derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, providing a basis for the potential effectiveness of this compound against infectious agents .

Anticancer Activity Assessment

In another study focusing on pyran derivatives, it was found that specific analogs displayed potent cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents on the pyran ring significantly influenced the biological activity, suggesting that modifications to the 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran framework could enhance its anticancer potential .

Q & A

Q. What strategies address contradictions in biological activity data for antifungal or immunomodulatory applications?

  • Methodological Answer : Discrepancies in bioactivity (e.g., vs. 18) require dose-response profiling across multiple cell lines (e.g., Cryptococcus neoformans for antifungal assays) and validation of cytotoxicity thresholds. Use transcriptomic analysis (RNA-seq) to differentiate immunomodulatory pathways (e.g., IL6 suppression in ) from off-target effects .

Q. How can computational modeling predict regioselectivity in functionalizing the tetrahydro-2H-pyran-2-yl moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict electrophilic substitution sites. supports this with bromination regioselectivity at the 3-position of dihydrofuran-2(3H)-one, guided by steric and electronic factors (e.g., nucleophilic attack at less hindered carbons) .

Q. What analytical workflows resolve discrepancies in spectral data for structurally similar derivatives?

  • Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) differentiate isomers. For example, distinguishes 3-((4-tolyl)thio)dihydrofuran-2(3H)-one derivatives via ¹³C NMR shifts (δ 170–175 ppm for lactone carbonyls) and isotopic patterns in HRMS .

Notes

  • Avoid using ChemSpider or BenchChem for validation (per user instruction).
  • All methodologies are derived from peer-reviewed protocols in the provided evidence.
  • Advanced questions emphasize mechanistic insights and interdisciplinary approaches (e.g., computational + experimental).

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